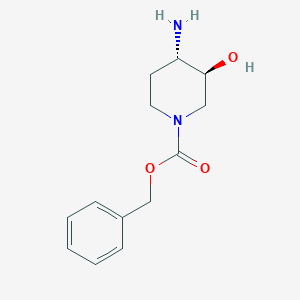

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGMFWANMCSOS-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Amino-3-hydroxypiperidine Scaffold

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry.[1] Its rigid piperidine core, decorated with strategically placed amino and hydroxyl groups in a specific stereochemical arrangement, makes it a valuable precursor for the synthesis of complex biologically active molecules.[2][3] The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen ensures stability and allows for controlled manipulation during synthetic sequences.[2] This guide provides a comprehensive overview of the properties, synthesis, and applications of this key intermediate, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific intermediate is not widely published due to its nature as a non-commercial synthetic precursor, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate and Related Compounds

| Property | Value/Expected Value | Source/Justification |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [Calculated] |

| Molecular Weight | 250.29 g/mol | [Calculated] |

| Appearance | Expected to be a solid | General property of similar small molecules |

| Melting Point | Not reported; likely >70 °C | Based on related aminopiperidines |

| Boiling Point | Not reported; high due to functional groups | Inferred from structure |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General solubility of protected amino alcohols |

| pKa (amino group) | ~8.5 - 9.5 (estimated) | Typical for a secondary amine in a piperidine ring |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (around 7.3 ppm), the benzylic protons of the Cbz group (around 5.1 ppm), and a series of multiplets in the piperidine ring region (typically 1.5-4.0 ppm). The protons on the carbons bearing the hydroxyl and amino groups would appear as distinct multiplets.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons of the benzyl group, the carbonyl carbon of the Cbz group (around 155 ppm), and the aliphatic carbons of the piperidine ring.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3400 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and a strong C=O stretch from the carbamate (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns such as the loss of the benzyl group.

Synthesis of the 4-Amino-3-hydroxypiperidine Core

The stereoselective synthesis of the (3S,4S)-4-amino-3-hydroxypiperidine core is a key challenge, and several strategies have been developed.[4][5] One effective approach involves the use of a chiral starting material to control the stereochemistry. The following is a representative, multi-step synthesis adapted from methodologies for creating similar chiral aminopiperidines.[6]

Workflow for the Synthesis of a Chiral 4-Amino-3-hydroxypiperidine Intermediate

Caption: Representative synthetic workflow for the target molecule.

Experimental Protocol (Representative)

-

Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine: N-Cbz-1,2,3,6-tetrahydropyridine is dissolved in a chlorinated solvent like dichloromethane. An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C. The reaction is stirred and allowed to warm to room temperature until the starting material is consumed (monitored by TLC). The resulting epoxide, N-Cbz-3,4-epoxypiperidine, is then isolated after a standard aqueous workup and purification.

-

Regioselective Azide Opening: The epoxide is dissolved in a protic solvent mixture, such as ethanol/water. Sodium azide (NaN₃) and a mild acid catalyst like ammonium chloride (NH₄Cl) are added. The mixture is heated to reflux to facilitate the regioselective opening of the epoxide ring by the azide nucleophile, yielding (3S,4S)-benzyl 4-azido-3-hydroxypiperidine-1-carboxylate. The desired stereochemistry is achieved through an SN2-type attack on the less hindered carbon of the epoxide.

-

Reduction of the Azide: The azido-alcohol intermediate is dissolved in a solvent like methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or using a Parr hydrogenator. This reduces the azide group to a primary amine, yielding the final product, (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. The product is purified by chromatography.

Application in the Synthesis of DPP-4 Inhibitors

The primary utility of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate lies in its role as a key fragment for the synthesis of DPP-4 inhibitors.[7][8][9][10] These drugs are a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

Mechanism of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

Caption: Mechanism of action of DPP-4 inhibitors.

Representative Synthesis of a DPP-4 Inhibitor

The following scheme illustrates a common synthetic strategy where the amino group of the piperidine core is coupled with a suitable electrophile to construct the final DPP-4 inhibitor. This example is representative of how (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate would be utilized.

Workflow for DPP-4 Inhibitor Synthesis

Caption: General workflow for synthesizing a DPP-4 inhibitor.

Experimental Protocol (Representative)

-

Amide Coupling/Nucleophilic Substitution: (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate and a suitable electrophilic partner (e.g., a chloropyrimidine derivative) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the acid produced during the reaction. The mixture is heated to drive the reaction to completion.

-

Cbz Deprotection: The resulting coupled product is then deprotected to reveal the free piperidine nitrogen. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol. This step removes the Cbz group as toluene and carbon dioxide, yielding the final active pharmaceutical ingredient.

Safety and Handling

As with all chemical reagents, (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a highly valuable and versatile chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and functional group arrangement provide a robust platform for the construction of complex drug molecules, most notably DPP-4 inhibitors. Understanding its properties, synthesis, and applications is crucial for researchers and scientists working at the forefront of drug discovery and development.

References

- Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., Corbett, R. M., Chau, M., Shi, Z., & Conlon, D. A. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253–5257.

- Ortiz, A., et al. (2012).

-

960化工网. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

- Veselov, I. S., et al. (2019). Regio- and stereoselective synthesis of the iminosugars 4-substituted 1-benzylpiperidine-3,5-diols.

-

ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

- Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 329-333.

-

AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]

-

OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cbz-aminopiperidine. Retrieved from [Link]

-

PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1007596-63-5,benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-Cbz-amino-piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

-

ChemUniverse. (n.d.). (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). n-Cbz-3-hydroxypiperidine. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Dana Bioscience. (n.d.). (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol. Retrieved from [Link]

-

PubMed. (2002). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. peptide.com [peptide.com]

An In-Depth Technical Guide to (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate: Structure, Synthesis, and Application

Abstract

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined piperidine core, adorned with strategically placed amino and hydroxyl functionalities, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its core structural features, including stereochemistry and conformational analysis. Furthermore, it outlines a representative synthetic protocol and details the analytical techniques crucial for its characterization. The document culminates in a discussion of its primary application as a key precursor in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a significant class of therapeutics for type 2 diabetes.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of approved therapeutic agents. The introduction of specific stereochemistry and functional groups onto this ring system allows for precise three-dimensional interactions with biological targets, such as enzyme active sites and receptors. The title compound, (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, is distinguished by its cis-relationship between the C3-hydroxyl and C4-amino groups, both with defined (S) stereochemistry.[1] This specific arrangement is crucial for its utility as a precursor in creating new drugs with potential therapeutic applications.[1] The nitrogen of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group, which provides stability during synthetic manipulations and can be readily removed under specific conditions.[1]

This molecule has garnered significant interest primarily for its role as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[2][3] DPP-4 inhibitors, such as omarigliptin, are a class of oral antihyperglycemic agents that have become a cornerstone in the management of type 2 diabetes.[2][3] The precise stereochemistry of the 3-hydroxy-4-amino-piperidine core is essential for potent and selective inhibition of the DPP-4 enzyme.

Molecular Structure and Properties

The fundamental characteristics of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate are summarized below.

Core Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | [4] |

| CAS Number | 1007596-63-5 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][4] |

| Molecular Weight | 250.29 g/mol | [1] |

Physicochemical Properties (Predicted & Experimental)

| Property | Value | Notes |

| Appearance | Solid | Typically a white to off-white solid. |

| Melting Point | 70-75 °C | For the unprotected 4-Amino-3-hydroxypiperidine.[5] |

| Storage Temp. | 2-8°C | Recommended for maintaining stability.[5] |

Stereochemistry and Conformational Analysis

The biological activity derived from this scaffold is intrinsically linked to its three-dimensional structure. The (3S,4S) configuration dictates a specific spatial arrangement of the key functional groups.

Absolute and Relative Configuration

The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring.

-

Absolute Stereochemistry : Both centers are of the (S) configuration.

-

Relative Stereochemistry : The hydroxyl group at C3 and the amino group at C4 are on the same side of the piperidine ring, defining a cis relationship.

This cis-stereochemistry is a critical design element for its application in DPP-4 inhibitors, enabling optimal hydrogen-bonding interactions within the enzyme's active site.

Conformational Preference

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the (3S,4S) isomer, two chair conformations are possible. The preferred conformation aims to place the larger substituents in the more stable equatorial positions.

In the case of the Cbz-protected piperidine, the large benzyl carbamate group on the ring nitrogen will influence the ring conformation. However, considering the substituents on the carbon atoms, the equilibrium will favor the conformation that minimizes 1,3-diaxial interactions. For a cis-3,4-disubstituted piperidine, one substituent will be axial and the other equatorial in the most stable chair form. Computational studies and NMR analysis of similar fluorinated piperidines suggest that factors like charge-dipole interactions and hyperconjugation can lead to a preference for an axial orientation of electronegative groups.[6] A detailed conformational analysis using NMR coupling constants would be required to definitively assign the preferred conformation in solution.

Diagram: Key Structural Features of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

Caption: Key structural elements of the title compound.

Synthesis and Characterization

The stereoselective synthesis of this molecule is non-trivial and is a key aspect of its value. Several strategies can be employed to control the stereochemistry.[7]

Representative Synthetic Protocol

While multiple routes exist, a common strategy involves the stereoselective reduction of a protected 4-amino-3-oxopiperidine precursor or the ring-opening of a chiral epoxide. A representative, conceptual workflow is outlined below. This protocol is based on general methods for synthesizing chiral aminopiperidines.[7]

Workflow: Stereoselective Synthesis

Caption: Conceptual workflow for stereoselective synthesis.

Experimental Steps (Illustrative):

-

Preparation of a Chiral Piperidone Intermediate: A suitable chiral starting material, such as L-aspartic acid, can be converted through a series of steps including methylation, reduction, and cyclization to form a chiral piperidone precursor.[1]

-

Nitrogen Protection: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM).

-

Stereoselective Reduction: The key stereochemistry-defining step involves the reduction of a ketone at the C3 position. The use of a stereoselective reducing agent is critical to achieve the desired (3S) hydroxyl configuration. This could involve catalytic asymmetric hydrogenation or the use of chiral hydride reagents.

-

Deprotection/Final Modification (if necessary): If other protecting groups were used for the amino functionality, they are selectively removed.

-

Purification: The final product is purified using techniques such as flash column chromatography or recrystallization to yield the highly pure (3S,4S) isomer.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the final compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and a complex set of multiplets for the piperidine ring protons. The chemical shifts and, critically, the coupling constants (J-values) between the protons on C3 and C4 can help confirm the cis stereochemistry. |

| ¹³C NMR | The spectrum will display distinct signals for each carbon atom. Key signals would include those for the carbonyl of the carbamate (~155 ppm), the aromatic carbons (~127-136 ppm), the benzylic CH₂ (~67 ppm), and the piperidine ring carbons, including the C-OH and C-NH₂ carbons (typically in the 50-70 ppm range). |

| Mass Spectrometry | Electrospray ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 251.3. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |

| Chiral HPLC | To confirm the enantiomeric purity, analysis on a chiral stationary phase is essential. The desired (3S,4S) enantiomer should appear as a single, sharp peak, well-resolved from its (3R,4R) counterpart. |

Application in Drug Development: A DPP-4 Inhibitor Precursor

The primary and most significant application of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is as a key building block for the synthesis of DPP-4 inhibitors.[2]

Mechanism of DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[2] These hormones are crucial for glucose homeostasis as they stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced insulin release and better glycemic control in patients with type 2 diabetes.[2][3]

Diagram: Role in DPP-4 Inhibitor Synthesis

Caption: Synthetic pathway from the title compound to a DPP-4 inhibitor.

Case Study: Omarigliptin (MK-3102)

Omarigliptin is a long-acting, once-weekly DPP-4 inhibitor approved for the treatment of type 2 diabetes.[2] Its synthesis relies on a highly functionalized chiral intermediate. While the final drug contains a tetrahydropyran ring, the stereochemical principles embodied in the 3-amino-4-hydroxypiperidine scaffold are highly relevant to the design and synthesis of such complex molecules. The development of efficient, stereoselective routes to these core structures is a critical focus of process chemistry in pharmaceuticals.[2][3] The synthesis of omarigliptin involves the coupling of a key tetrahydropyran intermediate with a pyrazole fragment, a process that underscores the importance of having robust methods to create such chiral building blocks.[2][3]

Conclusion

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is more than a simple chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined drug candidates. Its rigid piperidine framework and precisely oriented functional groups provide an ideal starting point for constructing molecules that can interact with high specificity and affinity to biological targets. The continued importance of chiral piperidines in drug discovery, particularly in metabolic diseases, ensures that this valuable building block and the methodologies for its synthesis will remain a subject of intense interest for researchers, scientists, and drug development professionals.

References

-

LookChem. Cas 1007596-63-5, benzyl (3S,4S)-4-aMino-3-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available from: [Link]

- Humphrey, G. R., et al. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. ACS Omega.

- Donohoe, T. J., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. 2012.

-

PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Xu, F., et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development.

-

Nuti, F., et al. Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[1][2][8]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.

-

ChemUniverse. (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

MDPI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Available from: [Link]

-

ResearchGate. Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. Available from: [Link]

- ACS Publications.

-

PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

-

ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

-

Chemdad. 4-Amino-3-hydroxypiperidine. Available from: [Link]

-

ResearchGate. Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate 97% | CAS: 1932598-12-3 | AChemBlock [achemblock.com]

- 5. 4-Amino-3-hydroxypiperidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to the Biological Significance of (3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate

A Foreword for the Researcher

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is one of precision, foresight, and a deep understanding of molecular interactions. The success of this journey often hinges on the strategic design and synthesis of key chiral intermediates. This guide is dedicated to one such molecule: (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate . While not a therapeutic agent in its own right, its biological significance is immense, serving as a critical building block in the synthesis of potent and selective enzyme inhibitors. This document provides an in-depth exploration of its role, primarily in the context of developing treatments for type 2 diabetes, for an audience of researchers, medicinal chemists, and drug development professionals.

Introduction to a Cornerstone Intermediate

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine core.[1][2] Its defining characteristics are the specific cis stereochemical orientation of the amino and hydroxyl groups at the 3 and 4 positions, respectively, and the presence of a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.[1] This precise three-dimensional arrangement is not accidental; it is a deliberately designed feature that is paramount to its utility in asymmetric synthesis.

The primary and most notable application of this compound is as a key intermediate in the synthesis of Alogliptin , a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] Alogliptin is an established therapeutic agent for the management of type 2 diabetes mellitus.[3][4] Therefore, the biological activity of the title compound is best understood through the lens of the biological target and mechanism of action of the final drug product it so elegantly helps to create.

The Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

To appreciate the significance of our intermediate, we must first understand the enzyme it helps to target. Dipeptidyl peptidase-4 (also known as DPP-4 or CD26) is a serine exopeptidase that plays a crucial role in glucose metabolism.[5][6] It is found in numerous tissues and in a soluble form in plasma.[7]

The primary physiological function of DPP-4 is the inactivation of a class of peptide hormones known as incretins . The two most important incretins in glucose homeostasis are:

-

Glucagon-Like Peptide-1 (GLP-1)

-

Glucose-Dependent Insulinotropic Polypeptide (GIP)

Both GLP-1 and GIP are released from the gastrointestinal tract in response to food intake. They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[5][7] GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, reduces gastric emptying, and promotes satiety.

DPP-4 rapidly cleaves these incretin hormones, leading to their inactivation and a very short plasma half-life.[5] In individuals with type 2 diabetes, the incretin effect is often diminished. Therefore, inhibiting DPP-4 presents a compelling therapeutic strategy. By blocking the action of DPP-4, the physiological levels of active GLP-1 and GIP are increased and their duration of action is prolonged. This, in turn, enhances glucose-dependent insulin secretion, suppresses excessive glucagon release, and ultimately leads to improved glycemic control with a low risk of hypoglycemia.[4][7]

Mechanism of Action: An Inferred Biological Role

The biological "activity" of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is realized upon its incorporation into the final Alogliptin molecule. Alogliptin is a competitive, reversible inhibitor of the DPP-4 enzyme.[5] The piperidine core, derived from our intermediate, is crucial for binding to the active site of DPP-4.

The active site of DPP-4 can be broadly divided into several subsites (S1, S2, etc.). The aminopiperidine moiety of Alogliptin is designed to interact with the S1 and S2 subsites, which are critical for substrate recognition and binding. The specific (3S,4S) stereochemistry ensures an optimal geometric fit within these pockets, maximizing binding affinity and inhibitory potency. The primary amine of the piperidine ring is thought to form key interactions, including hydrogen bonds, with residues such as Glu205, Glu206, and Tyr662 in the active site.[7]

The inhibition of DPP-4 by Alogliptin sets off a cascade of beneficial downstream effects for glycemic control, as illustrated in the pathway diagram below.

The Imperative of Stereochemistry: A Structure-Activity Relationship Perspective

The precise stereoconfiguration of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is fundamental to the biological efficacy of the final drug product. The spatial arrangement of the amino and hydroxyl groups dictates how the molecule, once integrated into Alogliptin, can orient itself within the complex topography of the DPP-4 active site.

-

The (3S,4S) Advantage: This specific cis configuration allows the amino group to be presented in a manner that facilitates optimal hydrogen bonding and ionic interactions with key amino acid residues in the S1 subsite of DPP-4. The hydroxyl group, in turn, can form additional interactions that contribute to binding affinity and selectivity.

-

Other Diastereomers: A change in stereochemistry, for instance to a trans configuration (e.g., 3R,4S), would alter the spatial relationship between the amino and hydroxyl groups. This would lead to a suboptimal fit in the enzyme's active site, resulting in a significant loss of inhibitory potency. This high degree of stereospecificity is a hallmark of many enzyme-inhibitor interactions and underscores the necessity of using enantiomerically pure intermediates in drug synthesis.

Synthesis and Application in Drug Development

The value of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate lies in its successful application in the synthesis of Alogliptin. The overall process involves the coupling of this chiral aminopiperidine fragment with a substituted pyrimidinedione core.

Illustrative Synthetic Workflow

The synthesis of Alogliptin from its key intermediates can be conceptually outlined as follows. This workflow highlights the critical step where our title compound is introduced.

Protocol: Synthesis of Alogliptin from Key Intermediates

The following is a representative protocol based on established synthetic routes.[4][8] Note: This is an illustrative procedure for informational purposes. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

-

Preparation of the Pyrimidinedione Intermediate:

-

The synthesis typically begins with the alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile.[8] This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).[8] This yields the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[3][9]

-

-

Deprotection of the Aminopiperidine Intermediate:

-

The Cbz protecting group on (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is removed to liberate the free secondary amine. This is commonly achieved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This step yields (3S,4S)-3-hydroxypiperidin-4-amine. Note: In many patented syntheses, the commercially available (R)-3-aminopiperidine is used directly, implying that the hydroxylation and protection/deprotection steps are part of the synthesis of the chiral amine starting material itself. For the purpose of this guide, we focus on the coupling step. Let's consider the direct use of (R)-3-aminopiperidine, which is structurally related and serves the same function in the final coupling.

-

-

Nucleophilic Aromatic Substitution (Coupling Reaction):

-

To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a solvent system such as aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride.[4][10]

-

Add a base, for example, potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), to neutralize the hydrochloride salt and facilitate the nucleophilic attack.[4][10]

-

Heat the reaction mixture to reflux and monitor its completion using an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, the reaction is worked up. This typically involves cooling, filtration, and purification steps to isolate the Alogliptin free base.

-

-

Salt Formation (Optional but common):

-

For improved stability and handling properties, the Alogliptin free base is often converted to a pharmaceutically acceptable salt. For Alogliptin benzoate, a solution of benzoic acid in a solvent like ethanol is added to the free base, causing the benzoate salt to precipitate.[4]

-

The resulting solid is collected by filtration, washed, and dried under vacuum.

-

Quantitative Data: The End Result of a Chiral Intermediate

The efficacy of a drug is quantified by its potency and selectivity. The use of the stereochemically pure (3S,4S)-aminohydroxypiperidine scaffold is directly reflected in the impressive biological data for Alogliptin.

| Parameter | Value | Target | Significance |

| IC₅₀ for DPP-4 | <10 nM | Dipeptidyl Peptidase-4 | Indicates very high potency of inhibition. |

| Selectivity | >10,000-fold | DPP-8 and DPP-9 | Demonstrates high selectivity for the target enzyme over closely related proteases, which is crucial for minimizing off-target side effects. |

Data are representative values from published literature.

Conclusion

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate stands as a testament to the enabling power of chiral intermediates in modern medicinal chemistry. Its biological significance is not derived from its own interaction with biological systems, but from the high degree of potency and selectivity it confers upon the final drug molecule, Alogliptin. The specific (3S,4S) stereochemistry is a critical design element that ensures an optimal fit into the active site of the DPP-4 enzyme, leading to a highly effective therapeutic for type 2 diabetes. This guide has aimed to provide researchers and drug development professionals with a comprehensive understanding of how a strategically designed, non-pharmacologically active intermediate can be the cornerstone of a successful therapeutic agent.

References

- Biftu, T. et al. (2009). Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 19(7), 1795-1798.

- El-Sayed, N. S. et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. BenchChem.

- Wallace, M. B. et al. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Journal of Medicinal Chemistry, 48(9), 3240-3250.

- BenchChem. (2025). The Discovery and Synthesis of Alogliptin: A Technical Guide. BenchChem.

- Google Patents. (2014).

- Abu Khalaf, R. et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 70(4), 459-476.

- Javaid, A. et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- LookChem. (n.d.). Cas 1007596-63-5, benzyl (3S,4S)

- Google Patents. (2021).

- Google Patents. (2014).

- BenchChem. (n.d.). (3R,4R)

- Advanced ChemBlocks. (n.d.). benzyl (3S,4S)

- BenchChem. (n.d.).

- ChemUniverse. (n.d.). (3s,4r)-benzyl 3-((tert-butoxycarbonyl)amino)

- Echemi. (n.d.). benzyl (3S,4S)

- Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Podyomov, L. et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- Sigma-Aldrich. (n.d.).

- Akopyan, A. V. et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. oatext.com [oatext.com]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 9. CN104151253A - Synthesis method of Alogliptin intermediate - Google Patents [patents.google.com]

- 10. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

(3S,4S)-Benzyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate: A Whitepaper on its Hypothesized Mechanism of Action as a Dipeptidyl Peptidase-4 Inhibitor

Abstract

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative that, while currently utilized primarily as a versatile building block in pharmaceutical synthesis, possesses structural motifs strongly indicative of a specific pharmacological activity.[1][2] This technical guide posits a well-defined, albeit hypothesized, mechanism of action for this compound as a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Drawing upon extensive structure-activity relationship (SAR) data from the broader class of piperidine-based DPP-4 inhibitors, this whitepaper will deconstruct the molecular features of the title compound, propose a detailed binding model within the DPP-4 active site, and provide a comprehensive roadmap for the experimental validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for type 2 diabetes.

Introduction: The Emerging Role of a Synthetic Intermediate

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a molecule of interest in medicinal chemistry, largely recognized for its utility in the synthesis of more complex bioactive compounds.[1][2] Its rigid piperidine scaffold, coupled with stereochemically defined amino and hydroxyl functionalities, makes it an attractive starting material for creating diverse chemical libraries. However, to view this compound merely as a synthetic intermediate is to overlook the pharmacological potential inherent in its structure.

The piperidine core is a privileged scaffold in drug discovery, and the specific arrangement of substituents in (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate bears a striking resemblance to known inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism is the basis for the "gliptin" class of drugs, which are established therapeutics for the management of type 2 diabetes mellitus.[4][5]

This guide will therefore explore the scientifically grounded hypothesis that (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate functions as a DPP-4 inhibitor. We will delve into the mechanistic underpinnings of this hypothesis, grounded in the established principles of DPP-4 inhibitor SAR, and outline the necessary experimental framework to validate this proposed mechanism of action.

Hypothesized Mechanism of Action: Competitive Inhibition of DPP-4

We propose that (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate acts as a competitive inhibitor by binding to the active site of the DPP-4 enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP. The key to this hypothesis lies in the interaction of the compound's functional groups with the specific subsites of the DPP-4 active site, namely the S1, S2, and S2 extensive subsites.[4][6]

Key Molecular Interactions with the DPP-4 Active Site

The binding of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate to the DPP-4 active site is likely mediated by a series of specific, non-covalent interactions:

-

The Protonated 4-Amino Group: This positively charged group is hypothesized to form a crucial salt bridge with the negatively charged carboxylate side chains of two key glutamate residues, Glu205 and Glu206, in the S2 subsite. This interaction is a hallmark of many known DPP-4 inhibitors and serves as a primary anchor for the ligand in the active site.

-

The Piperidine Ring: The rigid chair conformation of the piperidine ring is expected to fit snugly within the S1 and S2 subsites, providing a stable scaffold for the presentation of the key interacting functional groups.

-

The 3-Hydroxyl Group: The hydroxyl group, with its (3S,4S) stereochemistry, is positioned to form a hydrogen bond with the side chain of Tyr662 in the S1 subsite. This interaction would further stabilize the binding of the compound.

-

The Benzyl Carboxylate Group: This bulky, hydrophobic group is hypothesized to occupy the S1 subsite, a large, hydrophobic pocket. The benzyl ring can engage in favorable hydrophobic interactions with residues such as Tyr666 and Trp629.[7][8] The carbonyl oxygen of the carboxylate may also form a hydrogen bond with the backbone NH of Tyr631.[3]

Visualizing the Hypothesized Binding Mode

The following diagram, generated using Graphviz, illustrates the proposed interactions between (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate and the key residues of the DPP-4 active site.

Caption: Hypothesized binding of the compound in the DPP-4 active site.

Structure-Activity Relationship (SAR) Insights

The proposed mechanism of action is strongly supported by the established SAR for piperidine-based DPP-4 inhibitors.

-

Stereochemistry is Crucial: The (3S,4S) stereochemistry is critical for optimal binding. The alternative stereoisomers would likely result in a significant loss of potency due to improper positioning of the amino and hydroxyl groups for interaction with the key residues in the active site.

-

The Necessity of the Amino Group: The 4-amino group is arguably the most critical pharmacophoric element. Its ability to form a salt bridge with Glu205/206 is a primary driver of binding affinity.[3]

-

The Role of the Hydroxyl Group: The 3-hydroxyl group contributes to both binding affinity and selectivity through hydrogen bonding. Its removal or modification would be expected to decrease inhibitory activity.

-

The Benzyl Carboxylate Moiety: While the benzyl group provides favorable hydrophobic interactions, modifications to this part of the molecule could be explored to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of fluorine atoms to the phenyl ring has been shown in other DPP-4 inhibitors to increase potency.[3]

Experimental Protocols for Hypothesis Validation

To empirically validate the hypothesized mechanism of action, a series of well-defined in vitro and cell-based assays are required.

In Vitro DPP-4 Inhibition Assay

This assay will determine the concentration of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate required to inhibit 50% of the DPP-4 enzyme activity (IC50). A fluorometric assay using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a robust and widely used method.[9]

Protocol:

-

Reagent Preparation:

-

Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA). Dilute to 1X with HPLC-grade water for use.[10]

-

Reconstitute recombinant human DPP-4 enzyme in 1X DPP Assay Buffer to a working concentration (e.g., 10 ng/mL).

-

Prepare a stock solution of Gly-Pro-AMC substrate in DMSO (e.g., 10 mM) and dilute to a working concentration (e.g., 100 µM) in 1X DPP Assay Buffer.[9]

-

Prepare a serial dilution of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate in DMSO, and then dilute further in 1X DPP Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

-

Prepare a positive control inhibitor, such as Sitagliptin, in a similar manner.[11]

-

-

Assay Procedure:

-

In a 96-well black microplate, add 30 µL of 1X DPP Assay Buffer, 10 µL of the diluted DPP-4 enzyme, and 10 µL of the test compound or control inhibitor solution to the sample wells.[11]

-

For 100% activity wells, add 10 µL of the solvent used for the inhibitor. For background wells, add 40 µL of assay buffer and 10 µL of the solvent.[11]

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[11]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[11]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of sample well / Fluorescence of 100% activity well)] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Selectivity Profiling against DPP-8 and DPP-9

To assess the selectivity of the compound, its inhibitory activity against the closely related proteases DPP-8 and DPP-9 should be determined. A lack of selectivity against these enzymes has been a concern in the development of some DPP-4 inhibitors.

Protocol:

The protocol is analogous to the DPP-4 inhibition assay, with the following modifications:

-

Use recombinant human DPP-8 and DPP-9 enzymes at their optimal concentrations (e.g., 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9).[12]

-

The same Gly-Pro-AMC substrate can be used, although the optimal substrate concentration may vary.[13]

-

Determine the IC50 values for the test compound against DPP-8 and DPP-9.

-

Calculate the selectivity ratios (IC50 for DPP-8 / IC50 for DPP-4 and IC50 for DPP-9 / IC50 for DPP-4). A higher ratio indicates greater selectivity for DPP-4.

Cell-Based GLP-1 Secretion Assay

This assay will determine if the compound can potentiate GLP-1 secretion in a cellular context, which would be a downstream consequence of DPP-4 inhibition. The murine enteroendocrine STC-1 cell line is a commonly used model for studying GLP-1 release.[2][14]

Protocol:

-

Cell Culture and Plating:

-

Culture STC-1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[15]

-

Seed the cells in a 24-well plate and grow to 80-90% confluency.

-

-

Assay Procedure:

-

Wash the cells twice with a HEPES buffer.

-

Pre-incubate the cells in HEPES buffer for 30 minutes at 37°C to establish a baseline.[14]

-

Remove the buffer and add fresh HEPES buffer containing a stimulant (e.g., 10 mM glucose + 10 µM forskolin) with or without various concentrations of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate.[16]

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant and add a protease inhibitor cocktail (including a DPP-4 inhibitor to prevent ex vivo degradation of secreted GLP-1).[15]

-

-

GLP-1 Quantification:

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[15]

-

Normalize the GLP-1 concentration to the total protein content of the cells in each well.

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity and Selectivity

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |

| (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Calculated Ratio] |

| Sitagliptin (Positive Control) | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |

Interpretation: A low nanomolar IC50 value for DPP-4 would support the hypothesis that the compound is a potent inhibitor. High selectivity ratios (>>100-fold) would indicate a favorable safety profile with respect to DPP-8 and DPP-9 inhibition.

Table 2: Effect on GLP-1 Secretion in STC-1 Cells

| Treatment | GLP-1 Secretion (pM/mg protein) | Fold Increase over Stimulated Control |

| Basal (No Stimulant) | [Experimental Value] | N/A |

| Stimulated Control (Glucose + Forskolin) | [Experimental Value] | 1.0 |

| Stimulated + 1 µM (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | [Experimental Value] | [Calculated Value] |

| Stimulated + 10 µM (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | [Experimental Value] | [Calculated Value] |

Interpretation: A statistically significant, dose-dependent increase in GLP-1 secretion in the presence of the test compound would provide strong evidence for its activity in a cellular context, consistent with the inhibition of DPP-4.

Conclusion and Future Directions

This whitepaper has presented a compelling, evidence-based hypothesis for the mechanism of action of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate as a competitive inhibitor of DPP-4. The proposed binding mode is well-supported by the known structure-activity relationships of this class of inhibitors, and a clear experimental path to validate this hypothesis has been outlined.

Successful validation of this hypothesis would elevate (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate from a mere synthetic intermediate to a promising lead compound for the development of novel anti-diabetic agents. Future research should focus on:

-

Lead Optimization: Modifying the benzyl carboxylate group to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the compound's ability to lower blood glucose levels in animal models of type 2 diabetes.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

The work outlined herein provides a solid foundation for the further investigation of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate and highlights the potential for uncovering novel therapeutic agents from the vast landscape of chemical building blocks.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

-

Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health. Available at: [Link]

-

In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol. Available at: [Link]

-

Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice. National Institutes of Health. Available at: [Link]

-

Looking for DPP8 & DPP9 inhibitory assay procedures to know selectivity of our ligands towards DPP4? ResearchGate. Available at: [Link]

-

Effects of GLP-1 and GIP on cholinergic-induced contractility in isolated jejunal muscle from obese patients with and without type 2 diabetes mellitus. Frontiers. Available at: [Link]

-

ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. ResearchGate. Available at: [Link]

-

Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. National Institutes of Health. Available at: [Link]

-

A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. PubMed. Available at: [Link]

-

Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors. PubMed. Available at: [Link]

-

Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. National Institutes of Health. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. Available at: [Link]

-

Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells. National Institutes of Health. Available at: [Link]

-

Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed. Available at: [Link]

-

Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. ACS Publications. Available at: [Link]

-

Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells in. Journal of Molecular Endocrinology. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. Available at: [Link]

-

substituted-4-(substituted phenyl) Butanamides as Dipeptidyl Peptidase-IV Inhibitors Using 3D-QSAR and Molecular Docking Approaches. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral 4-Amino-3-hydroxypiperidine Derivatives in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The chiral 4-amino-3-hydroxypiperidine scaffold represents a quintessential "privileged substructure" in modern medicinal chemistry. Its inherent conformational rigidity, combined with the stereochemically defined presentation of a vicinal amino alcohol moiety, provides an exceptional platform for creating high-affinity, selective ligands for a range of biological targets. This guide offers a comprehensive technical overview of this vital chemical core. We will dissect the nuanced stereocontrolled synthetic strategies required for its preparation, detail the analytical methodologies crucial for its characterization, and explore its profound impact on drug discovery through in-depth case studies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C Chemokine Receptor 5 (CCR5) antagonists. The causality behind experimental choices, detailed protocols, and structure-activity relationship (SAR) analyses are presented to provide a field-proven perspective for professionals in drug development.

Introduction: The Privileged Scaffold in Modern Drug Discovery

Significance of Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products. Its saturated, six-membered ring structure can adopt a stable chair conformation, which serves to decrease the entropic penalty of binding to a biological target by pre-organizing appended functional groups in well-defined three-dimensional space. This inherent structural feature makes it an ideal scaffold for projecting substituents toward specific binding pockets in enzymes and receptors[1].

The Emergence of the Chiral 4-Amino-3-hydroxypiperidine Core

By functionalizing the piperidine ring with an amino group at the C-4 position and a hydroxyl group at the C-3 position, a potent pharmacophore is created. The vicinal amino alcohol motif is a classic hydrogen-bonding cassette capable of forming multiple, specific interactions with protein active sites[2]. The true power of this scaffold is unlocked when the absolute stereochemistry at both the C-3 and C-4 positions is precisely controlled.

Stereochemistry and its Profound Impact on Biological Activity

The relative and absolute configuration of the hydroxyl and amino groups dictates their spatial orientation, which in turn governs the molecule's ability to engage with its biological target. For instance, a cis-(3R,4S) configuration will present a completely different pharmacophoric profile than a trans-(3R,4R) configuration. This stereochemical precision is critical for achieving high potency and selectivity, as even the "wrong" enantiomer can be inactive or, in some cases, exhibit off-target toxicity[2][3]. Consequently, the development of robust stereocontrolled synthetic methods is paramount.

Synthetic Strategies for Stereocontrolled Access

Overview of Synthetic Challenges

The primary challenge in synthesizing these derivatives lies in the precise installation of two contiguous stereocenters on the piperidine ring. Chemists have developed several elegant strategies to address this, which can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and resolution techniques[3].

Chiral Pool Synthesis

This approach leverages readily available, inexpensive chiral starting materials, such as carbohydrates or amino acids. A notable strategy employs 2-deoxy-D-ribose to construct the piperidine core, where the sugar's inherent stereochemistry is transferred to the final product[3].

Caption: Key strategic pathways to access chiral 4-amino-3-hydroxypiperidine derivatives.

Asymmetric Synthesis Approaches

These methods create the desired stereocenters from prochiral precursors using chiral catalysts or reagents.

-

2.3.1 Catalytic Asymmetric Hydrogenation: A powerful technique involves the asymmetric hydrogenation of a suitably protected 4-amino-3-hydroxypyridine precursor using a chiral rhodium or ruthenium catalyst. The choice of chiral ligand is critical for inducing high enantioselectivity[3].

-

2.3.2 Enantioselective Aminohydroxylation: The Sharpless asymmetric aminohydroxylation can be employed on a protected dehydropiperidine to install both the amino and hydroxyl groups in a single, stereocontrolled step.

Resolution of Racemates

In this classical approach, a racemic mixture of the 4-amino-3-hydroxypiperidine is treated with a chiral resolving agent, such as tartaric acid or D-pyroglutamic acid, to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt.

This protocol is a representative example for obtaining a key intermediate.

Step 1: Resolution of (±)-3-hydroxypiperidine

-

To a stirred solution of (±)-3-hydroxypiperidine (400 kg) in 95% ethanol (500 L), add D-pyroglutamic acid (225 kg).

-

Heat the mixture to reflux until a clear solution is obtained.

-

Cool the solution to -5 °C and allow it to stand for 1 hour to facilitate crystallization.

-

Filter the resulting solid, wash the filter cake with chilled water, and dry to afford (S)-3-hydroxypiperidine D-pyroglutamate salt. The causality for this step is based on the differential solubility of the formed diastereomeric salts.

Step 2: N-Boc Protection

-

In a reactor, suspend the (S)-3-hydroxypiperidine D-pyroglutamate salt (200 kg) in water (500 L).

-

Add sodium hydroxide (80 kg) to liberate the free amine.

-

At room temperature, add di-tert-butyl dicarbonate (Boc-anhydride, 518 kg) in portions. The Boc group is installed to protect the nitrogen, preventing it from acting as a nucleophile in subsequent steps and increasing its solubility in organic solvents.

-

Continue the reaction for 4-6 hours.

-

Extract the aqueous phase with ethyl acetate (300 L, then 2 x 100 L).

-

Combine the organic phases and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Spectroscopic and Chromatographic Characterization

NMR Spectroscopy for Stereochemical Assignment

Proton NMR (¹H NMR) is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the 3,4-substituents. This is achieved by analyzing the coupling constants (J-values) between the protons at C-3 and C-4.

-

Trans Isomers: Typically exhibit a large axial-axial coupling constant (Jax,ax) in the range of 7-12 Hz between H-3 and H-4 when the ring is in a chair conformation.

-

Cis Isomers: Show a smaller axial-equatorial (Jax,eq) or equatorial-equatorial (Jeq,eq) coupling, usually in the range of 2-5 Hz[4][5].

This difference in coupling constants provides an unambiguous method for assigning the relative stereochemistry of the amino alcohol moiety.

Chiral HPLC for Enantiomeric Purity Determination

To confirm the enantiomeric excess (e.e.) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

-

Column: A polysaccharide-based CSP such as CHIRALPAK® AD-H or a protein-based column like CHIRAL-AGP is often effective.

-

Mobile Phase: For underivatized amines, a polar organic or reversed-phase mode is used. A typical mobile phase could be a buffer solution (e.g., 0.015 M phosphate buffer) mixed with an organic modifier like isopropanol or methanol[6]. For Boc-protected derivatives, a normal-phase system (e.g., n-hexane/isopropanol with a small amount of an amine additive like diethylamine) is common.

-

Detection: UV detection is standard, often requiring derivatization if the analyte lacks a strong chromophore.

-

Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A successful method will show baseline resolution between the two peaks.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The chiral 4-amino-3-hydroxypiperidine scaffold is a cornerstone in the design of inhibitors for enzymes and receptors implicated in major diseases.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism that inactivates incretin hormones like GLP-1. Inhibiting DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it a major target for type 2 diabetes treatment. Several "gliptin" drugs feature piperidine-based scaffolds.

DPP-4 inhibitors containing the 4-amino-3-hydroxypiperidine core act as substrate mimetics. The protonated amino group forms a critical salt bridge interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 pocket of the enzyme. The piperidine ring itself occupies the S2 pocket, while other substituents on the molecule engage the S1 and S2-extensive subsites to enhance potency and selectivity.

Caption: Key binding interactions of a piperidine-based inhibitor within the DPP-4 active site.

The following table summarizes the SAR for a series of DPP-4 inhibitors, highlighting the importance of the piperidine core and its substituents.

| Compound | R Group (at N-1) | Other Substituent | DPP-4 IC₅₀ (nM) | Reference |

| Sitagliptin | - | Trifluoromethyl-triazole | 19 | [5] |

| Analog 1 | H | Trifluoromethyl-triazole | >1000 | [5] |

| Analog 2 | - | Phenyl | 150 | |

| Analog 3 | - | Cyanopyrrolidine | 4 | |

| Omarigliptin | Methylsulfonyl-pyrrolopyrazole | 2,5-Difluorophenyl | 1.6 |

Table demonstrates that the N-1 substituent and other groups extending into the S1 pocket are critical for high potency.

Case Study 2: C-C Chemokine Receptor 5 (CCR5) Antagonists

CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Blocking this receptor prevents viral entry, offering a unique mechanism of action for antiretroviral therapy.

Maraviroc is the first-in-class approved CCR5 antagonist. Its discovery and optimization heavily relied on analogues built around piperidine and related scaffolds. These antagonists do not directly compete with the virus binding site but act allosterically.

CCR5 antagonists like Maraviroc bind to a deep, hydrophobic pocket formed by the transmembrane helices of the receptor. This binding event induces a conformational change in the extracellular loops of CCR5, rendering them unrecognizable to the HIV-1 gp120 surface protein. This allosteric inhibition effectively locks the receptor in a state that is incompetent for mediating viral fusion and entry[4].

Caption: Allosteric inhibition of HIV entry by a CCR5 antagonist.

Optimization of CCR5 antagonists focused on tuning lipophilicity and metabolic stability while maintaining high binding affinity.

| Compound | Core Modification | Amide Group | CCR5 IC₅₀ (nM) | Reference |

| Lead 1 | Guanylhydrazone | - | 840 | [4] |

| Analog 6k | 4-Hydroxypiperidine | Phenylacetamide | 150 | [4] |

| Analog 10h | 4-Hydroxypiperidine | Cyclobutylamide | 11 | [4] |

| Maraviroc | Tropane analogue | 4,4-Difluorocyclohexylamide | 2.1 |

Table highlights the progression from an initial screening hit to a highly potent drug candidate through systematic modification of the core and peripheral groups.

Future Perspectives and Conclusion

Overcoming Synthetic Hurdles

While significant progress has been made, the development of more efficient, scalable, and cost-effective syntheses for these chiral scaffolds remains an active area of research. The application of flow chemistry and novel biocatalytic methods holds promise for future manufacturing processes.

New Therapeutic Opportunities

The proven success of the chiral 4-amino-3-hydroxypiperidine core in targeting peptidases and GPCRs suggests its potential applicability to other target classes. Its ability to mimic peptide turns and present key hydrogen bonding features makes it an attractive scaffold for developing inhibitors of protein-protein interactions and other challenging targets.

Concluding Remarks

The chiral 4-amino-3-hydroxypiperidine scaffold is a testament to the power of stereochemically defined, conformationally constrained structures in medicinal chemistry. Its successful application in treating both metabolic disease and viral infections underscores its privileged status. A thorough understanding of its synthesis, characterization, and SAR is essential for any drug discovery team aiming to leverage its remarkable properties to develop the next generation of innovative therapeutics.

References

-

Title: CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives Source: Bioorganic & Medicinal Chemistry Letters, 2007 URL: [Link]

-

Title: A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid Source: IP.com URL: [Link]

-

Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: Molecules, 2023 URL: [Link]

-

Title: Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications Source: Pharmaceuticals (Basel), 2014 URL: [Link]

-

Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry, 2022 URL: [Link]

-

Title: Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance (Supplementary Information) Source: The Royal Society of Chemistry, 2012 URL: [Link]

-

Title: Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients Source: Therapeutics and Clinical Risk Management, 2008 URL: [Link]

-

Title: Structure of the CCR5 Chemokine Receptor–HIV Entry Inhibitor Maraviroc Complex Source: Science, 2013 URL: [Link]

-

Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Organic & Biomolecular Chemistry, 2012 URL: [Link]

-

Title: Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Source: Organic Process Research & Development, 2015 URL: [Link]

-

Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Drug Design, Development and Therapy, 2024 URL: [Link]

-

Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica, 2015 URL: [Link]

-

Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: Journal of Advanced Pharmaceutical Technology & Research, 2016 URL: [Link]

-

Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: PubMed, 2012 URL: [Link]

-

Title: Omarigliptin Source: PubChem URL: [Link]

- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL

Sources

- 1. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 4. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Stereochemistry of Benzyl 4-Amino-3-hydroxypiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction